molecular formula C7H13ClOS B14273323 1-Chloro-1-(methanesulfinyl)hex-1-ene CAS No. 161957-13-7

1-Chloro-1-(methanesulfinyl)hex-1-ene

Katalognummer: B14273323
CAS-Nummer: 161957-13-7
Molekulargewicht: 180.70 g/mol
InChI-Schlüssel: ABROHVDKNSLMND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(methanesulfinyl)hex-1-ene is an organic compound characterized by the presence of a chloro group, a methanesulfinyl group, and a hexene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(methanesulfinyl)hex-1-ene typically involves the reaction of hex-1-ene with chlorinating agents and methanesulfinylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methanesulfinylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-1-(methanesulfinyl)hex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfinyl group to a thiol or sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(methanesulfinyl)hex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(methanesulfinyl)hex-1-ene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the methanesulfinyl group can undergo redox reactions. These interactions can modulate various biochemical pathways and molecular processes.

Vergleich Mit ähnlichen Verbindungen

  • 1-Chloro-1-(methanesulfinyl)but-1-ene
  • 1-Chloro-1-(methanesulfinyl)pent-1-ene
  • 1-Chloro-1-(methanesulfinyl)hept-1-ene

Comparison: 1-Chloro-1-(methanesulfinyl)hex-1-ene is unique due to its specific chain length and the positioning of its functional groups. Compared to its analogs, it may exhibit different reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

161957-13-7

Molekularformel

C7H13ClOS

Molekulargewicht

180.70 g/mol

IUPAC-Name

1-chloro-1-methylsulfinylhex-1-ene

InChI

InChI=1S/C7H13ClOS/c1-3-4-5-6-7(8)10(2)9/h6H,3-5H2,1-2H3

InChI-Schlüssel

ABROHVDKNSLMND-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=C(S(=O)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.